3-(2-Methyloxolan-2-yl)prop-2-ynoic acid
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Overview
Description
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid is a versatile small molecule scaffold with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . It is also known by its IUPAC name, 3-(2-methyltetrahydrofuran-2-yl)propiolic acid . This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid typically involves the reaction of 2-methyloxolane with propiolic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid include:
- 3-(2-Methyltetrahydrofuran-2-yl)propiolic acid
- 3-(2-Methyloxolan-2-yl)prop-2-yn-1-ol
- 3-(2-Methyloxolan-2-yl)prop-2-yn-1-one
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features and reactivity. This makes it a valuable scaffold for the development of new molecules with diverse applications in research and industry .
Properties
IUPAC Name |
3-(2-methyloxolan-2-yl)prop-2-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(4-2-6-11-8)5-3-7(9)10/h2,4,6H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBDGAWPYLUHKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C#CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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